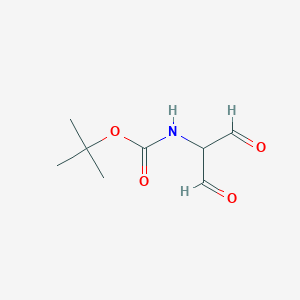
tert-butyl N-(1,3-dioxopropan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-(1,3-dioxopropan-2-yl)carbamate (TBDPC) is a synthetic organic compound that has been used as a versatile reagent in a variety of scientific applications. It is a colorless, odorless, and water-soluble compound that has been used in organic synthesis, drug synthesis, and catalysis. TBDPC has also been used in the synthesis of a variety of compounds, including drugs, dyes, and polymers.
Mécanisme D'action
Tert-butyl N-(1,3-dioxopropan-2-yl)carbamate acts as a catalyst in the synthesis of a variety of compounds. It is a Lewis acid, meaning that it can donate an electron pair to a nucleophile. This allows tert-butyl N-(1,3-dioxopropan-2-yl)carbamate to facilitate the formation of a covalent bond between the nucleophile and a carbon atom in the substrate.
Biochemical and Physiological Effects
tert-butyl N-(1,3-dioxopropan-2-yl)carbamate has been found to have no significant biochemical or physiological effects. It is not toxic and is not known to interact with any other compounds in the body.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using tert-butyl N-(1,3-dioxopropan-2-yl)carbamate in laboratory experiments is its versatility. It can be used in a variety of organic synthesis, drug synthesis, and catalysis applications. Additionally, it is inexpensive and readily available. The main limitation of using tert-butyl N-(1,3-dioxopropan-2-yl)carbamate is that it is not very stable in the presence of water or other polar solvents.
Orientations Futures
Future research on tert-butyl N-(1,3-dioxopropan-2-yl)carbamate could focus on its applications in organic synthesis, drug synthesis, and catalysis. Furthermore, research could be conducted to determine the optimal conditions for the synthesis of compounds using tert-butyl N-(1,3-dioxopropan-2-yl)carbamate. Additionally, research could be conducted to determine the stability of tert-butyl N-(1,3-dioxopropan-2-yl)carbamate in various solvents and to identify any potential side effects of its use. Finally, research could be conducted to determine the optimal conditions for the synthesis of drugs using tert-butyl N-(1,3-dioxopropan-2-yl)carbamate.
Méthodes De Synthèse
Tert-butyl N-(1,3-dioxopropan-2-yl)carbamate is synthesized via a two-step process. The first step involves the reaction of tert-butyl alcohol with acrylonitrile to form tert-butyl cyanoacetate. The second step involves the reaction of the tert-butyl cyanoacetate with potassium carbonate to form tert-butyl N-(1,3-dioxopropan-2-yl)carbamate.
Applications De Recherche Scientifique
Tert-butyl N-(1,3-dioxopropan-2-yl)carbamate has been used in a variety of scientific research applications, including organic synthesis, drug synthesis, and catalysis. It has been used in the synthesis of a variety of compounds, including drugs, dyes, and polymers. tert-butyl N-(1,3-dioxopropan-2-yl)carbamate has also been used in the synthesis of a variety of drugs, including antifungal agents, antimalarial agents, and antibiotics.
Propriétés
IUPAC Name |
tert-butyl N-(1,3-dioxopropan-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c1-8(2,3)13-7(12)9-6(4-10)5-11/h4-6H,1-3H3,(H,9,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMWULRRTYCBFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C=O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(1,3-dioxopropan-2-yl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

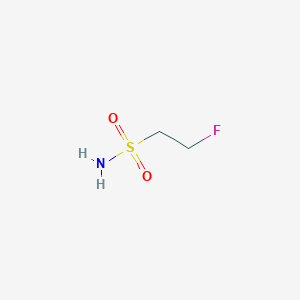
![4-[5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-3-yl]-N-(2-ethyl-3-oxo-1,2-oxazolidin-4-yl)-2-methylbenzamide](/img/structure/B6618531.png)
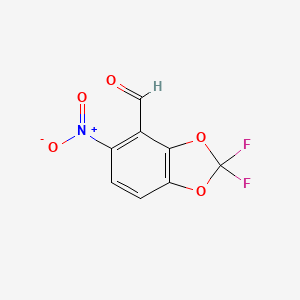
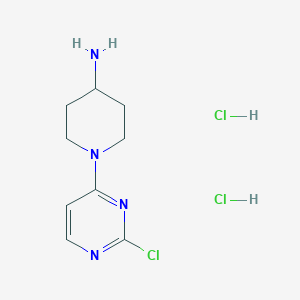
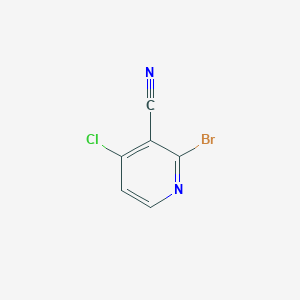
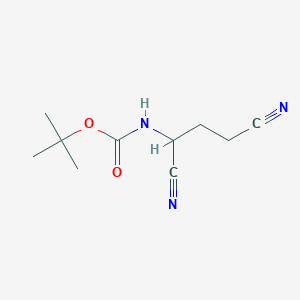
![tert-butyl N-[2,2-difluoro-3-(trifluoromethanesulfonyloxy)propyl]carbamate](/img/structure/B6618559.png)

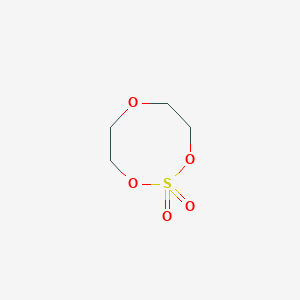
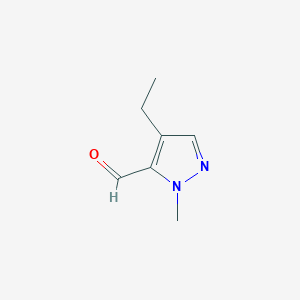
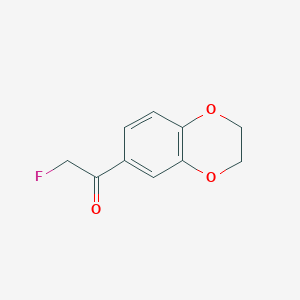


![tert-butyl N-[(2R)-1-(acetylsulfanyl)propan-2-yl]carbamate](/img/structure/B6618628.png)